Superior Thermal Stability vs. mCP
9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole exhibits superior thermal stability compared to the widely used carbazole host mCP. Thermogravimetric analysis (TGA) shows that DTP-mCP maintains >99.5% of its initial mass up to 280 °C (0.5% weight loss) . In contrast, mCP undergoes melting at 173–178 °C [1], indicating a significantly lower thermal threshold for physical deformation. This higher thermal resilience is attributed to the rigid, planar triphenylene moieties that promote strong intermolecular π-π stacking and elevate the glass transition temperature (Tg) [2].
| Evidence Dimension | Thermal stability (TGA weight loss onset / melting point) |
|---|---|
| Target Compound Data | TGA: >280 °C (0.5% weight loss) |
| Comparator Or Baseline | mCP: Melting point 173–178 °C (lit.) |
| Quantified Difference | >100 °C higher thermal stability threshold |
| Conditions | TGA measurement for DTP-mCP; literature melting point for mCP |
Why This Matters
Higher thermal stability enables DTP-mCP to withstand the rigorous thermal cycles of OLED fabrication (e.g., vacuum sublimation, annealing) and improves device longevity under operational heating, a key procurement criterion for display manufacturers.
- [1] Ossila. mCP (1,3-Bis(N-carbazolyl)benzene) Product Datasheet. CAS: 550378-78-4. Melting point: 173-178 °C (lit.). View Source
- [2] CAI, Minghan; SONG, Xiaozeng; ZHANG, Dongdong; QIAO, Juan; DUAN, Lian. π–π stacking: a strategy to improve the electron mobilities of bipolar hosts for TADF and phosphorescent devices with low efficiency roll-off. Journal of Materials Chemistry C, 2017, 5, 3372-3381. DOI: 10.1039/C7TC00733G. View Source
